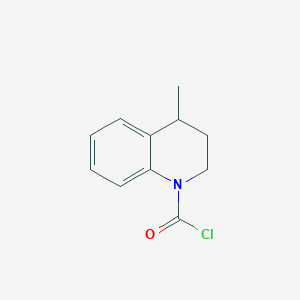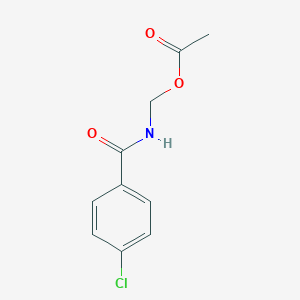
N-(Acetoxymethyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetoxymethyl)-4-chlorobenzamide is a chemical compound that is commonly used in scientific research. It is a derivative of 4-chlorobenzamide and is known for its ability to modify the biochemical and physiological effects of various molecules.
Mecanismo De Acción
The mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide is not fully understood. However, it is known to modify the biochemical and physiological effects of various molecules by binding to specific sites on the molecules.
Biochemical and Physiological Effects:
N-(Acetoxymethyl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Acetoxymethyl)-4-chlorobenzamide in lab experiments is its ability to modify the biochemical and physiological effects of various molecules. This allows researchers to study the effects of these molecules in a more controlled manner. However, one limitation is that the mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for the use of N-(Acetoxymethyl)-4-chlorobenzamide in scientific research. One direction is the synthesis of other compounds that have potential therapeutic applications. Another direction is the study of the mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide, which could lead to a better understanding of its biochemical and physiological effects. Additionally, the use of N-(Acetoxymethyl)-4-chlorobenzamide in combination with other compounds could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(Acetoxymethyl)-4-chlorobenzamide involves the reaction of 4-chlorobenzamide with acetic anhydride and paraformaldehyde in the presence of a catalyst. The reaction results in the formation of N-(Acetoxymethyl)-4-chlorobenzamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(Acetoxymethyl)-4-chlorobenzamide has various scientific research applications. It is commonly used as a chemical modifier to study the biochemical and physiological effects of various molecules. It is also used in the synthesis of other compounds that have potential therapeutic applications.
Propiedades
Número CAS |
103369-09-1 |
|---|---|
Nombre del producto |
N-(Acetoxymethyl)-4-chlorobenzamide |
Fórmula molecular |
C10H10ClNO3 |
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
[(4-chlorobenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14) |
Clave InChI |
SYHFHUDMXDPQKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |
Otros números CAS |
103369-09-1 |
Sinónimos |
N-(acetoxymethyl)-4-chlorobenzamide N-ACME-4-chlorobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
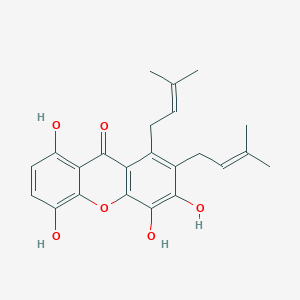

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
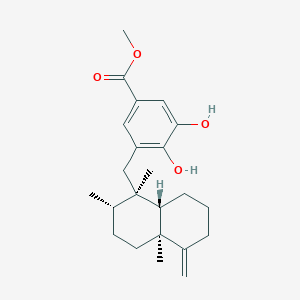
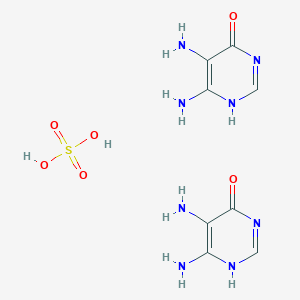
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)




